molecular formula C7H11NO B3429145 (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one CAS No. 72845-14-8

(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one

Cat. No.: B3429145
CAS No.: 72845-14-8
M. Wt: 125.17 g/mol
InChI Key: PMGSPDVTAKHCLW-WDSKDSINSA-N
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Description

(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one is a bicyclic compound featuring a fused cyclopentane-pyrrolidone scaffold. Its structure is defined by the [b]-fusion of the pyrrolidone ring to the cyclopentane moiety, resulting in a rigid, three-dimensional framework. This stereochemical arrangement distinguishes it from the more common [c]-fused analogs (e.g., hexahydrocyclopenta[c]pyrrol derivatives). The compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and metabolic disorders. Its stereospecificity and functional group tolerance make it valuable for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-4-5-2-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGSPDVTAKHCLW-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)NC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(=O)N[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50666973
Record name (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131348-76-0, 72845-14-8
Record name (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one
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Record name (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrol-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a suitable amino acid derivative. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactams, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one has been studied for its potential therapeutic effects:

  • Antimicrobial Properties : Research indicates that this compound exhibits activity against various microbial strains, suggesting its utility in developing new antibiotics.
  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound may inhibit cancer cell proliferation by targeting specific molecular pathways .

Neuropharmacology

The compound has garnered attention for its interactions with the nociceptin/orphanin FQ peptide (NOP) receptor:

  • NOP Receptor Agonism : Derivatives have shown agonistic activity at the NOP receptor, which plays a critical role in pain modulation. This suggests potential applications in neuropathic pain management.
  • Antinociceptive Effects : In animal models, related compounds demonstrated dose-dependent inhibition of mechanical allodynia, indicating their promise as analgesics.

Materials Science

This compound serves as a building block for synthesizing novel materials:

  • Polymers and Coatings : Its unique chemical properties allow for the development of advanced materials with tailored functionalities.

Case Studies and Research Insights

Several studies highlight the compound's versatility and potential applications:

  • A study demonstrated the synthesis of various derivatives of this compound that exhibited enhanced biological activity against specific cancer cell lines.
  • Another research effort focused on optimizing synthetic routes to improve yield and purity for industrial applications, emphasizing continuous flow synthesis techniques .

Mechanism of Action

The mechanism of action of (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

  • Ring Fusion Position: (3aS,6aS)-[b]-Fused Derivatives: The pyrrolidone ring is fused at the [b] position (cyclopenta[b]pyrrol-2-one), creating a distinct spatial arrangement compared to [c]-fused analogs. [c]-Fused Derivatives (e.g., hexahydrocyclopenta[c]pyrrol-2(1H)-one): The [c] fusion alters the spatial orientation of substituents, often enhancing binding to targets like retinol-binding protein 4 (RBP4) or neutrophil elastase .

Physicochemical Properties

Property (3aS,6aS)-[b]-Fused Derivatives [c]-Fused Derivatives (e.g., Compound 41 )
Melting Point 135–185°C (varies by substituent) 147–160°C (higher in trifluoromethyl analogs)
Solubility Low in water; soluble in polar aprotic solvents Moderate aqueous solubility in carboxylate forms (e.g., pyrazine-2-carboxylic acid derivatives)
Synthetic Complexity Multi-step alkylation/hydrogenation Requires triazolo-pyridine coupling and chiral resolution

Stability and Reactivity

  • [b]-Fused Derivatives : Prone to ring-opening under strong acidic/basic conditions due to strain in the bicyclic system. Stability enhanced by tert-butyl or acetyl protecting groups .
  • [c]-Fused Derivatives : More stable under physiological conditions; trifluoromethyl groups improve metabolic stability and bioavailability .

Key Research Findings

Synthetic Versatility : The [b]-fused scaffold is synthesized via hydrogenation of pyrrolidone precursors, while [c]-fused analogs require chiral auxiliaries (e.g., tert-butyl carbamates) for stereocontrol .

Thermodynamic Stability : Computational studies indicate [c]-fused derivatives exhibit lower ring strain (ΔG ≈ −2.3 kcal/mol) compared to [b]-fused isomers (ΔG ≈ −1.8 kcal/mol) .

Clinical Relevance : [c]-Fused derivatives dominate drug development (e.g., gliclazide’s annual sales > $500 million), while [b]-fused analogs remain preclinical .

Biological Activity

(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one, a bicyclic compound with the molecular formula C7H11NO, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape surrounding this compound.

Synthesis

The compound can be synthesized through various methodologies, often involving stereoselective approaches to ensure the desired configuration. The synthesis typically includes cyclization reactions that yield the hexahydrocyclopenta structure, which is crucial for its biological activity.

Key Synthetic Pathways

  • Cyclization of Precursors : Utilizing amines and carbonyl compounds to form the bicyclic structure.
  • Recrystallization Techniques : Employed to obtain pure crystalline forms that exhibit distinct physical properties beneficial for pharmaceutical applications .

Pharmacological Properties

This compound has been studied for its interaction with various biological targets, particularly in pain management and neuropharmacology.

  • NOP Receptor Agonism : Research indicates that derivatives of this compound exhibit agonistic activity at the nociceptin/orphanin FQ peptide (NOP) receptor. This receptor plays a significant role in modulating pain pathways, suggesting potential therapeutic applications in treating neuropathic pain .
  • Antinociceptive Effects : In animal models, compounds related to this compound have shown dose-dependent inhibition of mechanical allodynia, indicating their potential as analgesics .

Case Studies

  • Neuropathic Pain Models :
    • A study demonstrated that a novel NOP receptor full agonist derived from this compound exhibited significant antinociceptive effects in rats with chronic constriction injury-induced neuropathic pain. The compound's metabolic stability and low affinity for hERG potassium ion channels suggest a favorable safety profile .
  • Antifungal Activity :
    • Initial studies indicated that related pyrrolidine compounds possess antifungal properties. Although specific data on this compound's antifungal activity is limited, the structural similarities suggest potential efficacy against fungal pathogens .

Comparative Biological Activity Table

CompoundBiological ActivityReference
This compoundNOP receptor agonist; antinociceptive
Related Pyrrolidine CompoundsAntifungal; cytotoxic
CaptoprilACE inhibitor; hypertension treatment

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via cyclization of precursor amines or ketones under controlled conditions. For example, refluxing in acetonitrile with potassium carbonate and methyl iodide (as described for structurally similar compounds) yields stereospecific products . Key factors include solvent polarity, temperature, and catalyst choice. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing pH (e.g., using anhydrous sodium acetate in acetic anhydride) improves yield and purity . Stereochemical integrity is confirmed by NMR spectroscopy, particularly NOESY for axial/equatorial proton correlations .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm backbone structure and substituent positions (e.g., benzyl or tert-butyl groups in derivatives) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect impurities .
  • Infrared (IR) spectroscopy : Identify functional groups like carbonyl (C=O stretch at ~1700 cm1^{-1}) and amine (N-H stretch at ~3300 cm1^{-1}) .
  • Melting point analysis : Compare observed values with literature to assess crystallinity and purity .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Methodological Answer :

  • Solubility : Test in polar (e.g., water, ethanol) and nonpolar solvents (e.g., dichloromethane). Derivatives like benzyl-substituted analogs show limited solubility in aqueous bicarbonate but dissolve in 5% NaOH due to deprotonation of secondary amines .
  • Stability : Perform accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3aR vs. 3aS configurations) impact biological activity or intermolecular interactions?

  • Methodological Answer :

  • Comparative synthesis : Prepare enantiomers via chiral catalysts or resolution techniques (e.g., chiral HPLC) .
  • Biological assays : Test binding affinity to targets like neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict stereospecific binding modes to protein active sites .

Q. What strategies resolve contradictory data in reaction yields or spectral assignments for this compound?

  • Methodological Answer :

  • Reproducibility checks : Standardize reaction protocols (e.g., inert atmosphere for air-sensitive intermediates) .
  • Advanced NMR techniques : Use 15^{15}N NMR or 2D-COSY to clarify ambiguous proton couplings in complex bicyclic systems .
  • Cross-lab validation : Collaborate with independent labs to verify spectral data and synthetic yields .

Q. How can researchers design derivatives of this compound to enhance pharmacological efficacy while minimizing off-target effects?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Modify functional groups (e.g., substituting benzyl with fluorinated aryl groups) and test in vitro/in vivo models .
  • Metabolic stability assays : Use liver microsomes to identify metabolically labile sites (e.g., ester hydrolysis in tert-butyl derivatives) .
  • Toxicity screening : Employ high-content screening (HCS) for cytotoxicity and genotoxicity in human cell lines .

Data Analysis and Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-response or kinetic data in studies involving this compound?

  • Methodological Answer :

  • Nonlinear regression : Fit dose-response curves using Hill or Logit models (e.g., GraphPad Prism) .
  • Time-resolved kinetics : Apply Michaelis-Menten or first-order decay models to enzymatic inhibition assays .
  • Multivariate analysis : Use PCA or PLS-DA to identify spectral or biological outliers in large datasets .

Q. How should researchers design controlled experiments to isolate the effects of this compound in complex biological systems?

  • Methodological Answer :

  • Blocked designs : Use randomized block or split-plot designs to account for variables like rootstock or harvest season (as in agricultural studies) .
  • Negative controls : Include vehicle-only and known inhibitors (e.g., retinol binding protein antagonists) to validate specificity .
  • Orthogonal assays : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to cross-validate molecular targets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one
Reactant of Route 2
(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one

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